molecular formula C10H13BrO B1289795 4-Bromo-1-ethoxy-2-ethylbenzene CAS No. 749932-54-5

4-Bromo-1-ethoxy-2-ethylbenzene

Cat. No. B1289795
Key on ui cas rn: 749932-54-5
M. Wt: 229.11 g/mol
InChI Key: FCBPYBOOXFYKJC-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Potassium carbonate (3.3 g, 23.6 mmol) followed by iodoethane (0.63 mL, 7.9 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.6 g, 7.9 mmol) in DMF (10 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (1.3 g, 72%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[C:13]([CH2:18][CH3:19])[CH:12]=1>CN(C=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:8][CH3:9])=[C:13]([CH2:18][CH3:19])[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layers were washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude yellow oil was purified by flash column chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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